Azuleno[2,1-b]thiophene, 2,9-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azuleno[2,1-b]thiophene, 2,9-dibromo- is a heterocyclic compound that features a fused ring system combining azulene and thiophene structures. The compound is characterized by the presence of two bromine atoms at the 2 and 9 positions of the azulene ring. This unique structure imparts distinct optical and electronic properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azuleno[2,1-b]thiophene derivatives, including the 2,9-dibromo variant, can be synthesized through the cycloaddition of azulenylalkynes with elemental sulfur. The reaction typically proceeds in moderate to good yields under controlled conditions. For instance, the reaction of azulenylalkynes with an aryl substituent and elemental sulfur can yield the corresponding azuleno[2,1-b]thiophenes . Additionally, decarboxylation of azuleno[2,1-b]thiophene derivatives with ester functions can be achieved using 100% phosphoric acid .
Industrial Production Methods
While specific industrial production methods for Azuleno[2,1-b]thiophene, 2,9-dibromo- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Azuleno[2,1-b]thiophene, 2,9-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 9 positions can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Cycloaddition: The fused ring system allows for cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Elemental Sulfur: Used in the initial synthesis of azuleno[2,1-b]thiophene derivatives.
Phosphoric Acid: Employed for decarboxylation reactions.
Various Substituents: Different substituents can be introduced through substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various substituted azuleno[2,1-b]thiophene derivatives, which can exhibit different optical and electronic properties based on the introduced functional groups.
Wissenschaftliche Forschungsanwendungen
Azuleno[2,1-b]thiophene, 2,9-dibromo- has several scientific research applications:
Biology: Its potential biological activity is being explored, particularly in the context of drug discovery and development.
Wirkmechanismus
The mechanism of action of Azuleno[2,1-b]thiophene, 2,9-dibromo- involves its interaction with molecular targets and pathways within biological systems. The compound’s fused ring system and bromine substituents contribute to its ability to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azuleno[2,1-b]thiophene: The parent compound without bromine substituents.
Azuleno[2,1-b]thiophene, 2-bromo-: A mono-brominated derivative.
Azuleno[2,1-b]thiophene, 2,9-dichloro-: A dichlorinated derivative with chlorine atoms instead of bromine.
Uniqueness
Azuleno[2,1-b]thiophene, 2,9-dibromo- is unique due to the presence of two bromine atoms, which significantly influence its electronic properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
647845-28-1 |
---|---|
Molekularformel |
C12H6Br2S |
Molekulargewicht |
342.05 g/mol |
IUPAC-Name |
2,9-dibromoazuleno[2,1-b]thiophene |
InChI |
InChI=1S/C12H6Br2S/c13-10-6-9-7-4-2-1-3-5-8(7)11(14)12(9)15-10/h1-6H |
InChI-Schlüssel |
YLCWNEVUEMVQBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C(C3=C2C=C(S3)Br)Br)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.